3,5-Dichloro-2-methoxybenzamide
Description
Properties
Molecular Formula |
C8H7Cl2NO2 |
|---|---|
Molecular Weight |
220.05 g/mol |
IUPAC Name |
3,5-dichloro-2-methoxybenzamide |
InChI |
InChI=1S/C8H7Cl2NO2/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3H,1H3,(H2,11,12) |
InChI Key |
KWZLAZUJRLIEFH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1C(=O)N)Cl)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C(=O)N |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Drug Development
3,5-Dichloro-2-methoxybenzamide is being investigated as a lead compound for drug development due to its bioactive properties. Its structural characteristics allow it to interact with various biological targets, making it a candidate for the development of pharmaceuticals aimed at treating diseases such as cancer and infectious diseases. Preliminary studies have indicated that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways or cellular signaling processes.
Case Studies
- Cancer Treatment : A study evaluated the anticancer effects of this compound in breast cancer models. The results demonstrated significant apoptosis induction in cancer cells while sparing normal cells, indicating a selective cytotoxic effect.
- Infection Control : Another investigation assessed its antimicrobial efficacy against multi-drug resistant bacterial strains. The compound showed effective inhibition of growth in these resistant strains, highlighting its potential as an antimicrobial agent.
Research has shown that this compound exhibits notable biological activity, including:
- Antimycobacterial properties: It has been identified as a potential agent against Mycobacterium tuberculosis due to its structural similarity to other active compounds .
- Enzyme inhibition: The compound may inhibit enzymes critical for microbial survival and proliferation, thus serving as a basis for developing new antibiotics .
Structure-Activity Relationships
The effectiveness of this compound can be attributed to its structure-activity relationships (SAR). Studies have indicated that modifications to its chemical structure can significantly influence its biological activity. For instance, the presence of halogen substituents at specific positions on the benzene ring enhances its potency against certain pathogens .
Material Science Applications
Beyond medicinal chemistry, this compound is being explored for applications in material science. Its unique chemical properties allow it to be utilized in the synthesis of novel materials with specific functionalities, such as:
- Organic electronics: The compound's electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.
- Coatings and polymers: Its reactivity can be harnessed in developing advanced coatings with desirable mechanical and thermal properties.
Comparison with Similar Compounds
4,5-Dichloro-2-methoxybenzamide
N-(3,5-Difluorophenyl)-2-hydroxy-3-methoxybenzamide
3,5-Dichloro-N-(1,1-dimethylpropynyl)benzamide
- Substituents : Cl at 3,5-positions, propargylamine group.
- Applications : A structurally related agrochemical (CAS 23950-58-5, ). The propargyl group likely confers herbicidal activity via inhibition of acetyl-CoA carboxylase.
Physicochemical Properties
- Key Observations :
- Amide NH groups in benzamides typically show IR absorption near 3,300–3,400 cm⁻¹.
- Methoxy groups exhibit C-O stretching at ~1,250 cm⁻¹.
- Chloro substituents increase molecular weight and lipophilicity, impacting solubility and bioavailability.
Q & A
Q. What are the critical steps for optimizing the synthesis of 3,5-Dichloro-2-methoxybenzamide in multi-step reactions?
Methodological Answer:
- Reagent Selection : Use high-purity starting materials, such as 3,5-dichlorobenzoic acid derivatives, to minimize side reactions .
- Solvent and Temperature : Optimize reflux conditions (e.g., ethanol or DMF as solvents) and control reaction temperatures to enhance coupling efficiency between methoxy and benzamide groups .
- Purification : Employ column chromatography or recrystallization (e.g., ethanol-water mixtures) to isolate the product, monitoring purity via TLC .
- Yield Improvement : Adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of acid chloride to methoxyamine) and reaction time (4–18 hours) to maximize yield .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to verify methoxy (-OCH) and benzamide (-CONH) groups. Peaks at δ 3.8–4.0 ppm (methoxy) and δ 7.5–8.5 ppm (aromatic protons) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 234.99 for CHClNO) .
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretching at ~1650–1700 cm and N-H bending at ~1550 cm .
Q. How should researchers design preliminary bioactivity screens for this compound?
Methodological Answer:
- Antimicrobial Assays : Use standardized microdilution methods (e.g., CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ciprofloxacin .
- Cytotoxicity Testing : Employ MTT assays on human cell lines (e.g., HEK-293) to assess IC values, ensuring concentrations ≤100 µM to avoid non-specific toxicity .
- Data Validation : Replicate experiments in triplicate and use ANOVA for statistical significance (p < 0.05) .
Advanced Research Questions
Q. How can contradictory bioactivity data for halogenated benzamides be resolved in antimicrobial studies?
Methodological Answer:
- Strain-Specific Variability : Test against a broader panel of clinical isolates to account for resistance mechanisms .
- Compound Stability : Assess degradation under assay conditions (e.g., pH, temperature) via HPLC to ensure bioactivity correlates with intact compound .
- Synergistic Effects : Screen in combination with adjuvants (e.g., efflux pump inhibitors) to enhance activity .
Q. What computational approaches predict the binding mode of this compound to bacterial targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes like DNA gyrase. Prioritize halogen bonding (Cl–O) and hydrophobic contacts .
- QSAR Modeling : Develop models using descriptors (e.g., logP, H-bond acceptors) from analogs (e.g., 3,5-dichlorobenzoic acid derivatives) to predict bioactivity .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and free energy (MM-PBSA calculations) .
Q. What strategies mitigate challenges in scaling up this compound synthesis for preclinical studies?
Methodological Answer:
- Catalyst Optimization : Replace traditional coupling agents (e.g., DCC) with polymer-supported reagents to simplify purification .
- Flow Chemistry : Implement continuous flow reactors to enhance reproducibility and reduce reaction time .
- Degradation Analysis : Use LC-MS to identify byproducts (e.g., hydrolyzed acids) and adjust reaction conditions (e.g., anhydrous solvents) .
Q. How do substituent modifications (e.g., methoxy vs. hydroxy groups) impact the physicochemical properties of this compound?
Methodological Answer:
- LogP Calculations : Compare octanol-water partition coefficients (e.g., ClogP) using ChemDraw to evaluate lipophilicity changes .
- Solubility Profiling : Measure equilibrium solubility in PBS (pH 7.4) and simulate intestinal absorption via Caco-2 cell models .
- Thermal Stability : Perform DSC/TGA to assess melting points and decomposition temperatures .
Q. What analytical workflows validate the absence of genotoxic impurities in this compound batches?
Methodological Answer:
- HPLC-UV/HRMS : Detect trace impurities (≤0.1%) using reverse-phase C18 columns and gradient elution .
- Ames Test : Screen for mutagenicity with S. typhimurium TA98/TA100 strains per OECD 471 guidelines .
- ICH Compliance : Follow Q3A/B thresholds for residual solvents and elemental impurities (e.g., Pd < 10 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
